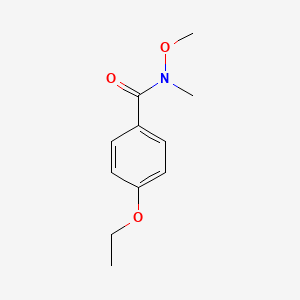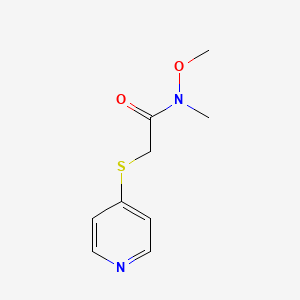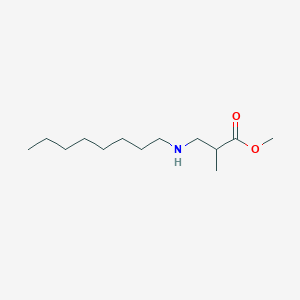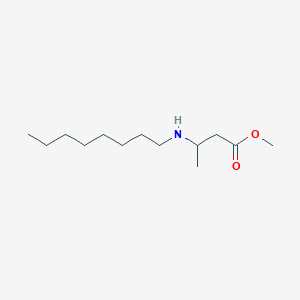![molecular formula C12H24N2O2 B6340238 Methyl 3-{[2-(piperidin-1-yl)ethyl]amino}butanoate CAS No. 1221342-50-2](/img/structure/B6340238.png)
Methyl 3-{[2-(piperidin-1-yl)ethyl]amino}butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-{[2-(piperidin-1-yl)ethyl]amino}butanoate” is a compound that contains a piperidine moiety . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds with piperidine moiety show a wide variety of biological activities . The molecular formula of “Methyl 3-{[2-(piperidin-1-yl)ethyl]amino}butanoate” is C12H24N2O2 .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The reaction possessed great selectivity, high yields, and a broad substrate scope .Scientific Research Applications
Anticancer Activity
Methyl 3-{[2-(piperidin-1-yl)ethyl]amino}butanoate has been evaluated for its potential as an anticancer agent. Researchers have explored its effects on various human leukemia cells, and promising activity has been observed .
Antioxidant Properties
The compound’s piperidine moiety contributes to its antioxidant action. By inhibiting or suppressing free radicals, it shows promise in combating oxidative stress .
Metal Complexes for OLEDs
Researchers have recognized the importance of 1,3-diketones as versatile building blocks for constructing highly emissive metal complexes used in organic light-emitting diodes (OLEDs). Methyl 3-{[2-(piperidin-1-yl)ethyl]amino}butanoate falls into this category, making it relevant for OLED applications .
Pharmaceutical Synthesis
Piperidine derivatives, including this compound, play a crucial role in drug design. Their synthesis methods are continually evolving, and the development of cost-effective routes for substituted piperidines remains an active area of research .
Spiropiperidines and Condensed Piperidines
The compound’s piperidine core can be modified to form spiropiperidines and condensed piperidines. These structural variations offer diverse opportunities for drug development and biological evaluation .
Multicomponent Reactions and Biological Activity
Scientists have explored multicomponent reactions involving piperidines, leading to the discovery of novel compounds with potential biological activity. Methyl 3-{[2-(piperidin-1-yl)ethyl]amino}butanoate may serve as a valuable substrate in such reactions .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
Piperidine-containing compounds are known to be important synthetic medicinal blocks for drug construction . The interaction of this compound with its targets and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The downstream effects would depend on the specific biochemical pathway and the biological context.
properties
IUPAC Name |
methyl 3-(2-piperidin-1-ylethylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(10-12(15)16-2)13-6-9-14-7-4-3-5-8-14/h11,13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRYESSFOMFQJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NCCN1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[2-(piperidin-1-yl)ethyl]amino}butanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-[(3-phenylpropyl)amino]butanoate](/img/structure/B6340179.png)

![Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340184.png)
![Methyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate](/img/structure/B6340188.png)
![Methyl 3-[(2,2-diethoxyethyl)amino]butanoate](/img/structure/B6340193.png)

![Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-2-methylpropanoate](/img/structure/B6340227.png)
![Methyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate](/img/structure/B6340228.png)
![Methyl 3-[(3-butoxypropyl)amino]butanoate](/img/structure/B6340246.png)
![Methyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340252.png)
